

# A Comparative Analysis of (Rac)-MGV354 and Novel Glaucoma Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the preclinical and clinical performance of **(Rac)-MGV354**, a soluble guanylate cyclase (sGC) activator, against a new wave of glaucoma drug candidates. The following analysis is based on publicly available experimental data and is intended to inform ongoing research and development in glaucoma therapeutics.

### **Executive Summary**

(Rac)-MGV354 demonstrated promising intraocular pressure (IOP) reduction in preclinical animal models, outperforming a standard prostaglandin analog in some studies. However, it failed to translate this efficacy into human clinical trials, showing no significant difference from placebo in lowering IOP. In contrast, several new drug candidates, including nitric oxide (NO)-donating prostaglandins and Rho kinase (ROCK) inhibitors, have shown robust IOP-lowering effects in extensive clinical trial programs and have gained regulatory approval. This guide presents a detailed comparison of their mechanisms of action, experimental data, and clinical trial designs to provide a comprehensive overview for the scientific community.

#### **Mechanism of Action Overview**

The primary goal in the medical management of glaucoma is the reduction of intraocular pressure. This is primarily achieved by either decreasing the production of aqueous humor or increasing its outflow through the trabecular meshwork (conventional pathway) or the







uveoscleral pathway (unconventional pathway). The drug candidates discussed in this guide utilize novel mechanisms to enhance aqueous humor outflow.

(Rac)-MGV354 is a selective activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, which are thought to be present in the glaucomatous trabecular meshwork, sGC can become oxidized and less responsive to nitric oxide (NO). (Rac)-MGV354 is designed to activate this oxidized form of sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels, relaxation of the trabecular meshwork, and increased aqueous outflow.[1]

Latanoprostene bunod is a nitric oxide-donating prostaglandin F2 $\alpha$  analog. It has a dual mechanism of action. The latanoprost acid component increases uveoscleral outflow, while the butanediol mononitrate moiety releases nitric oxide, which relaxes the trabecular meshwork to increase conventional outflow.[2]

Netarsudil is a Rho kinase (ROCK) inhibitor. ROCK is an enzyme that plays a role in the contraction of the trabecular meshwork cells. By inhibiting ROCK, netarsudil leads to the relaxation of these cells, increasing conventional outflow. It is also believed to lower episcleral venous pressure.

NCX 470 is a nitric oxide-donating bimatoprost. Similar to latanoprostene bunod, it has a dual mechanism, with the bimatoprost component increasing uveoscleral outflow and the nitric oxide component enhancing conventional outflow through the trabecular meshwork.[3]

Omidenepag isopropyl is a selective prostaglandin EP2 receptor agonist. Activation of the EP2 receptor is thought to increase aqueous humor outflow through both the conventional and uveoscleral pathways.

### **Preclinical Efficacy**



| Compound                                    | Animal Model                                                                                                                                                                               | Key Findings                                                                                               | Comparator  | Reference |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-------------|-----------|
| (Rac)-MGV354                                | Pigmented<br>Rabbits                                                                                                                                                                       | Significant dose-<br>dependent IOP<br>reduction of 20%<br>to 40% vs.<br>vehicle, lasting<br>up to 6 hours. | Vehicle     | [1]       |
| Cynomolgus<br>Monkey<br>(Glaucoma<br>Model) | Significant dose-dependent IOP reduction of 20% to 40% vs. vehicle, lasting up to 24 hours. Sustained IOP lowering up to 7 days with oncedaily dosing, greater in magnitude than Travatan. | Vehicle,<br>Travoprost                                                                                     | [1]         |           |
| NCX 470                                     | Ocular Normotensive Beagle Dogs & Ocular Hypertensive Non-human Primates                                                                                                                   | More effective at lowering IOP than equimolar concentrations of bimatoprost.                               | Bimatoprost | [4][5]    |

### **Clinical Efficacy and Safety**



| Drug                                  | Trial(s)                        | Key<br>Efficacy<br>Findings                                                                                                                                               | Comparator   | Key<br>Adverse<br>Events                      | Reference |
|---------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|-----------------------------------------------|-----------|
| (Rac)-<br>MGV354                      | Phase I/II<br>(NCT027437<br>80) | No statistically significant difference in IOP lowering compared to vehicle. Change from baseline in mean diurnal IOP was -0.6 mmHg for MGV354 and -1.1 mmHg for vehicle. | Vehicle      | Conjunctival<br>and ocular<br>hyperemia.      |           |
| Latanoproste<br>ne bunod<br>(Vyzulta) | APOLLO,<br>LUNAR                | Non-inferior and, in some analyses, superior to timolol in IOP reduction.  Mean IOP reductions of 7.5–9.1 mm  Hg from baseline through 3 months.                          | Timolol 0.5% | Conjunctival<br>hyperemia,<br>eye irritation. |           |



| Netarsudil<br>(Rhopressa)            | ROCKET-1,<br>ROCKET-2,<br>ROCKET-4 | Non-inferior<br>to timolol in<br>patients with<br>baseline IOP<br>< 25 mmHg.                                                                                                                                                                              | Timolol 0.5%          | Conjunctival<br>hyperemia.                  | [6][7][8]            |
|--------------------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|---------------------------------------------|----------------------|
| NCX 470                              | Mont Blanc,<br>Denali              | Non-inferior to latanoprost. Mean IOP reductions were numerically greater than latanoprost at all time points and significantly greater at some. IOP- lowering effect from baseline for NCX 470 was 7.9 to 10.0 mmHg vs. 7.1 to 9.8 mmHg for latanoprost. | Latanoprost<br>0.005% | Conjunctival hyperemia.                     | [9][10][11][12]      |
| Omidenepag<br>isopropyl<br>(Eybelis) | AYAME,<br>PEONY                    | Non-inferior to latanoprost in reducing IOP. In the AYAME study, the difference in the change                                                                                                                                                             | Latanoprost<br>0.005% | Conjunctival hyperemia, corneal thickening. | [13][14][15]<br>[16] |



from baseline

in mean

diurnal IOP

for OMDI

versus

latanoprost

was 0.63

mmHg in

favor of

latanoprost.

# Experimental Protocols (Rac)-MGV354 Preclinical Studies

- Animal Models: Pigmented rabbits and a laser-induced ocular hypertension model in cynomolgus monkeys were utilized.
- Dosing: A single topical ocular dose of (Rac)-MGV354 was administered. For sustained effect studies in monkeys, once-daily dosing was continued for 7 days.
- IOP Measurement: Intraocular pressure was measured at various time points post-dosing.
- Comparator: Vehicle and Travoprost (travoprost ophthalmic solution) were used as comparators.
- Outcome Measures: The primary outcome was the change in IOP from baseline compared to the control group.

#### (Rac)-MGV354 Phase I/II Clinical Trial (NCT02743780)

- Study Design: A three-part, double-masked, randomized, vehicle-controlled study.
- Part 1 & 2 (Safety and Tolerability): Evaluated the maximum tolerated dose (MTD) of oncedaily (Rac)-MGV354 in 32 healthy volunteers and 16 patients with ocular hypertension or glaucoma.



- Part 3 (Efficacy): A multi-site trial that assessed the IOP-lowering efficacy of the MTD administered nightly for one week in 50 patients with a minimum IOP of 24 mmHg at 8 AM.
- Primary Outcome: The main outcome measure was the mean diurnal IOP at day 8 compared to baseline.

## Latanoprostene Bunod Pivotal Trials (APOLLO and LUNAR)

- Study Design: Three-month, multi-centre, double-masked, parallel-group, non-inferiority, active-controlled trials.[17][18][19]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: Patients were randomized in a 2:1 ratio to receive either latanoprostene bunod 0.024% once daily in the evening or timolol maleate 0.5% twice daily.[17][18][19]
- Primary Efficacy Outcome: Mean IOP in the study eye at nine time points (8:00 AM, 12:00 PM, and 4:00 PM at week 2, week 6, and month 3).[17][20]

## Netarsudil Pivotal Trials (ROCKET-1, ROCKET-2, and ROCKET-4)

- Study Design: Double-masked, randomized, non-inferiority clinical trials.[6][21]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: After a washout period, patients were randomized to receive netarsudil 0.02% once daily or timolol 0.5% twice daily. ROCKET-2 also included a netarsudil twicedaily arm.[6][21]
- Primary Efficacy Outcome: The primary endpoint for ROCKET-4 was the mean IOP at 8:00
   AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3 in patients with a baseline IOP
   <25 mm Hg.[7]</li>

#### NCX 470 Phase 3 Trials (Mont Blanc and Denali)



- Study Design: Randomized, multi-regional, double-masked, parallel-group trials.[9][10]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: Patients were randomized to receive NCX 470 ophthalmic solution, 0.1% or latanoprost ophthalmic solution, 0.005%.[9][10]
- Primary Efficacy Evaluation: Based on the reduction from baseline in mean time-matched IOP at six timepoints (8 AM and 4 PM at week 2, week 6, and month 3).[9][10]

## Omidenepag Isopropyl Phase 3 Trials (AYAME and PEONY)

- Study Design: Randomized, investigator-masked (AYAME) or observer-masked (PEONY),
   active-controlled, parallel-group, multicenter trials.[13][14][15][16]
- Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.
- Randomization: Following a washout period, eligible subjects were randomized 1:1 to receive either omidenepag isopropyl 0.002% or latanoprost 0.005% once daily.[13][14][15]
   [16]
- Primary Endpoint: The change from baseline in mean diurnal IOP at week 4 (AYAME) or month 3 (PEONY).[13][14][15][16]

### Signaling Pathways and Experimental Workflows





#### Click to download full resolution via product page

Caption: Signaling pathways for **(Rac)-MGV354**, NO-Donating Prostaglandins, and ROCK Inhibitors.





Click to download full resolution via product page

Caption: Generalized workflow for the pivotal clinical trials of new glaucoma drug candidates.

### Conclusion

The development of **(Rac)-MGV354** highlights a common challenge in drug discovery: the translation of promising preclinical findings into clinical efficacy. While the sGC pathway



remains a valid target for IOP reduction, the clinical failure of **(Rac)-MGV354** underscores the complexities of ocular pharmacology and disease pathology in humans. In contrast, the success of nitric oxide-donating prostaglandins and Rho kinase inhibitors marks a significant advancement in the medical management of glaucoma. These agents, with their novel mechanisms of action and demonstrated efficacy in large-scale clinical trials, offer valuable new options for patients and a foundation for future research. This comparative guide serves as a resource for researchers to understand the landscape of emerging glaucoma therapies, informing the design of future studies and the development of the next generation of IOP-lowering drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. nicox.com [nicox.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin analogues and nitric oxide contribution in the treatment of ocular hypertension and glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. nicox.com [nicox.com]
- 10. Nicox's NCX 470 Demonstrates Sustained Efficacy through 12 [globenewswire.com]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]



- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Omidenepag Isopropyl Versus Latanoprost in Primary Open-Angle Glaucoma and Ocular Hypertension: The Phase 3 AYAME Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Omidenepag Isopropyl 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. Summary of Other Studies (Open-label Extension for APOLLO and LUNAR, and JUPITER) - Clinical Review Report: Latanoprostene Bunod (Vyzulta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Latanoprostene Bunod 0.024% in Subjects With Open-angle Glaucoma or Ocular Hypertension: Pooled Phase 3 Study Findings PMC [pmc.ncbi.nlm.nih.gov]
- 19. Results Clinical Review Report: Latanoprostene Bunod (Vyzulta) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. bruknow.library.brown.edu [bruknow.library.brown.edu]
- To cite this document: BenchChem. [A Comparative Analysis of (Rac)-MGV354 and Novel Glaucoma Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571932#benchmarking-rac-mgv354-against-new-glaucoma-drug-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com